Barium(2+);boric acid;hydrogen phosphate

Description

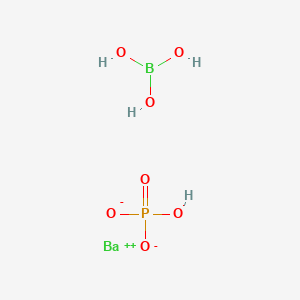

The compound "Barium(2+); boric acid; hydrogen phosphate" refers to barium hydrogen phosphate (BaHPO₄), a dibasic phosphate salt composed of barium cations (Ba²⁺) and hydrogen phosphate anions (HPO₄²⁻). Its IUPAC name is barium(2+); hydrogen phosphate . Structurally, BaHPO₄ consists of a trigonal planar HPO₄²⁻ unit coordinated to Ba²⁺ ions, forming a crystalline solid.

Properties

CAS No. |

113920-63-1 |

|---|---|

Molecular Formula |

BBaH4O7P |

Molecular Weight |

295.14 g/mol |

IUPAC Name |

barium(2+);boric acid;hydrogen phosphate |

InChI |

InChI=1S/BH3O3.Ba.H3O4P/c2-1(3)4;;1-5(2,3)4/h2-4H;;(H3,1,2,3,4)/q;+2;/p-2 |

InChI Key |

LELSMFYQGDHCHH-UHFFFAOYSA-L |

Canonical SMILES |

B(O)(O)O.OP(=O)([O-])[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium Perborate Formation: One method involves the reaction of boric acid with hydrogen peroxide to form perborate anions, which then react with barium ions to form barium perborate.

Barium Phosphate Formation: Barium phosphate can be synthesized by reacting barium chloride with sodium metaphosphate or by reacting barium carbonate with metaphosphoric acid

Industrial Production Methods

Industrial production of barium phosphate often involves the reaction of barium carbonate with phosphoric acid, resulting in the formation of barium phosphate and carbon dioxide as a byproduct. This method is preferred due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Neutralization Reactions: Barium ions can react with acids to form salts and water.

Precipitation Reactions: Barium ions react with sulfate ions to form insoluble barium sulfate, a common method used in qualitative analysis.

Common Reagents and Conditions

Hydrochloric Acid: Used in neutralization reactions with barium hydroxide.

Sodium Sulfate: Used in precipitation reactions to form barium sulfate.

Major Products Formed

Barium Sulfate: Formed from the reaction of barium ions with sulfate ions.

Barium Chloride: Formed from the reaction of barium hydroxide with hydrochloric acid.

Scientific Research Applications

Chemistry

Catalysis: Barium compounds are used as catalysts in various chemical reactions due to their high reactivity.

Buffer Solutions: Boric acid is used in the preparation of buffer solutions for pH control in chemical analyses.

Biology and Medicine

Antiseptic: Boric acid has mild antiseptic properties and is used in ophthalmic and dermal products.

Cancer Research: Boric acid has been studied for its potential cytostatic effects on cancer cells.

Industry

Mechanism of Action

The mechanism of action of boric acid involves its ability to accept electron pairs, making it a Lewis acid. In biological systems, boric acid can inhibit biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . Barium ions, on the other hand, can form insoluble salts that precipitate out of solution, making them useful in various analytical techniques.

Comparison with Similar Compounds

Key Differences :

- Solubility : BaHPO₄ and Ba₃(PO₄)₂ exhibit extremely low solubility in water, making them suitable for high-temperature applications.

- Structure : BaHPO₄ contains HPO₄²⁻ units, whereas Ba₃(PO₄)₂ has fully deprotonated PO₄³⁻ groups, leading to distinct crystallographic arrangements .

- Applications : BaHPO₄ is preferred in coatings due to its stability, while Ba₃(PO₄)₂ is used in luminescent materials .

Comparison with Other Metal Hydrogen Phosphates

Metal hydrogen phosphates (MHPO₄) vary significantly based on the cation:

| Compound | Formula | Solubility (g/100 mL) | pH Stability | Applications |

|---|---|---|---|---|

| Barium hydrogen phosphate | BaHPO₄ | 0.001 | 4–9 | Ceramics, corrosion inhibition |

| Calcium hydrogen phosphate (Dicalcium phosphate) | CaHPO₄ | 0.02 | 5–7 | Dietary supplements, fertilizers |

| Magnesium hydrogen phosphate | MgHPO₄ | 0.15 | 6–8 | Pharmaceuticals, food additives |

Key Differences :

- Cation Size : Ba²⁺ (1.35 Å) has a larger ionic radius than Ca²⁺ (1.00 Å) or Mg²⁺ (0.72 Å), reducing solubility and enhancing thermal stability in BaHPO₄ .

- Biological Relevance : CaHPO₄ and MgHPO₄ are biocompatible and used in nutrition, whereas BaHPO₄ is avoided in biological systems due to barium's toxicity .

Comparison with Boron-Containing Compounds

Boric acid and related boron compounds exhibit diverse chemical behaviors:

| Compound | Formula | Acidity (pKa) | Key Properties | Applications |

|---|---|---|---|---|

| Boric acid | H₃BO₃ | 9.24 | Weak Lewis acid, antiseptic | Glass, flame retardants |

| Sodium tetraborate | Na₂B₄O₇·10H₂O | N/A | Alkaline, buffer | Detergents, metallurgy |

| Barium hydrogen phosphate | BaHPO₄ | N/A | Insoluble, thermally stable | Ceramics |

Key Differences :

- Acidity : Boric acid acts as a weak acid, while sodium tetraborate is alkaline. BaHPO₄ is pH-stable in neutral to weakly basic conditions .

- Thermal Stability : BaHPO₄ decomposes at high temperatures (>300°C), whereas boric acid melts at 170°C and forms a glassy phase .

- Luminescence : Impure boric acid (with defects) exhibits phosphorescence, unlike pure H₃BO₃ or BaHPO₄ .

Research Findings on Structural and Functional Properties

Barium Hydrogen Phosphate in Industrial Contexts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.